molecular formula C17H13FN2O3 B187604 N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 5236-59-9

N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B187604
CAS No.: 5236-59-9
M. Wt: 312.29 g/mol
InChI Key: ZERHVDQNZKJXBQ-UHFFFAOYSA-N
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Description

N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid derivatives typically involves the acylation of anthranilic acid derivatives followed by cyclization . For the specific synthesis of N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, the following steps are generally involved:

    Acylation: Anthranilic acid is acylated using an appropriate acylating agent.

    Cyclization: The acylated product undergoes cyclization to form the quinoline core.

    Amidation: The quinoline derivative is then reacted with 3-fluoro-benzylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-temperature transesterification and ester hydrolysis are often employed .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials with specific properties

Mechanism of Action

The mechanism of action of N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid
  • 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid methyl ester
  • 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester

Uniqueness

N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to the presence of the 3-fluoro-benzylamide group, which imparts distinct biological and chemical properties. This modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile .

Properties

CAS No.

5236-59-9

Molecular Formula

C17H13FN2O3

Molecular Weight

312.29 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H13FN2O3/c18-11-5-3-4-10(8-11)9-19-16(22)14-15(21)12-6-1-2-7-13(12)20-17(14)23/h1-8H,9H2,(H,19,22)(H2,20,21,23)

InChI Key

ZERHVDQNZKJXBQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC(=CC=C3)F)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NCC3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NCC3=CC(=CC=C3)F

Origin of Product

United States

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